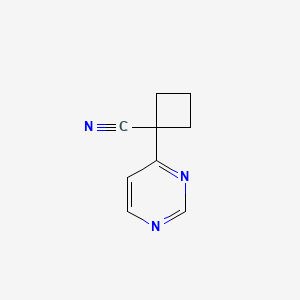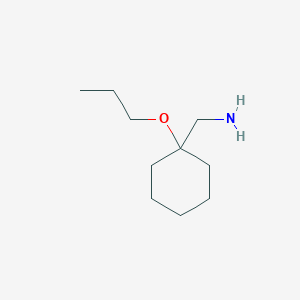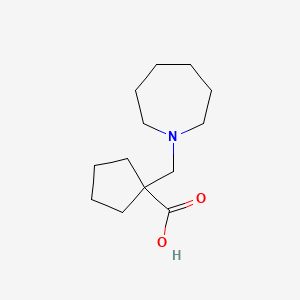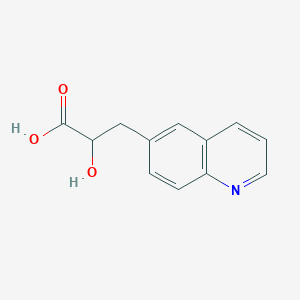
n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chemical compound with the molecular formula C11H15N. It is a derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. The product is typically purified through distillation or recrystallization techniques to obtain a high-purity final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure, known for its effects on serotonin and norepinephrine reuptake.
Sertraline: An antidepressant with a similar naphthalenamine structure, used to treat depression and anxiety disorders.
Uniqueness
n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific methylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H19N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12,14H,4,6-7,9-10H2,1H3 |
Clé InChI |
IZSWGWHWWGWOAK-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)




![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)

